2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is C8H6ClN3O3 and its molecular weight is 227.6 . The structure contains a furan ring, an oxadiazole ring, and an acetamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Its molecular formula is C8H6ClN3O3 and its molecular weight is 227.6 .
Scientific Research Applications
Synthesis and Characterization
The synthesis of various derivatives of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves reactions under specific conditions to create compounds with potential biological activities. These compounds are characterized using techniques such as Mass, NMR, and FTIR spectroscopy to confirm their structures. The research demonstrates the successful synthesis of novel compounds exhibiting good antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Nagarsha et al., 2023).
Antimicrobial Activity
Several studies have synthesized derivatives of this compound to assess their antimicrobial efficacy. These compounds have shown significant activity against a range of bacterial and fungal species. For example, Ramalingam et al. (2019) found that synthesized derivatives exhibited notable antibacterial activity, highlighting the potential of these compounds in treating bacterial infections (Ramalingam et al., 2019).
Anticancer Activity
The anticancer properties of this compound derivatives have also been explored. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. Panchal et al. (2020) designed and synthesized oxadiazole derivatives that inhibited Collapsin response mediator protein 1 (CRMP 1), showing potential as therapeutic agents against small lung cancer (Panchal et al., 2020).
Energetic Materials
Compounds based on 1,3,4-oxadiazole derivatives, including those related to the chemical structure , have been explored for their use as insensitive energetic materials. These studies demonstrate the potential application of such compounds in creating safer and more stable energetic materials (Yu et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the oxadiazole and furan moieties are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are thought to interact with multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds influence pathways involved in cell growth, inflammation, or viral replication .
Result of Action
Based on its structural features, it might have potential antiviral, anti-inflammatory, or anticancer effects .
Properties
IUPAC Name |
2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h1-3H,4H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUWNPKBHNFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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